

# Crystallizing Dihydrofolate Reductase (DHFR) for Structural Studies: Application Notes and Protocols

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These application notes provide a comprehensive overview and detailed protocols for the crystallization of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide biosynthesis and a critical target for antimicrobial and anticancer drugs. Understanding its three-dimensional structure is paramount for structure-based drug design and elucidating its catalytic mechanism. This document outlines the essential steps from protein expression and purification to crystallization and data collection, tailored for successful structural studies.

## Introduction to DHFR Crystallization

Dihydrofolate reductase (DHFR) catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids.<sup>[1]</sup> The pivotal role of DHFR in cell proliferation has made it a long-standing target for various therapeutic agents. High-resolution crystal structures of DHFR in complex with substrates, cofactors, or inhibitors are indispensable for understanding its function and for the rational design of novel, potent, and selective inhibitors.

The process of obtaining high-quality DHFR crystals suitable for X-ray diffraction requires a highly pure and concentrated protein sample.<sup>[2]</sup> The crystallization process itself is often a matter of empirical screening of various chemical conditions to find the precise parameters that induce the formation of a well-ordered crystal lattice. This document provides a synthesis of

established methodologies and specific conditions reported in the literature for crystallizing DHFR from various sources.

## Expression and Purification of DHFR

The production of large quantities of pure, active DHFR is the foundational step for successful crystallization. *Escherichia coli* is a commonly used expression host for recombinant DHFR.

### Experimental Protocol: DHFR Expression and Purification

#### 2.1. Gene Expression:

- The gene encoding the DHFR of interest is typically cloned into an expression vector, such as pET28a or pET22b, often with a polyhistidine (His)-tag or Glutathione S-transferase (GST)-tag to facilitate purification.[1][3]
- Transform the expression plasmid into a suitable *E. coli* strain, such as BL21(DE3).[3][4]
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (approximately 0.6-0.8).[3]
- Induce protein expression by adding isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM and continue to incubate the culture overnight at a reduced temperature, such as 18°C, to enhance protein solubility.[3]
- Harvest the cells by centrifugation.

#### 2.2. Cell Lysis:

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 10 mM imidazole, pH 8.0).[3]
- Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
- Clarify the lysate by centrifugation to remove cell debris.[3]

### 2.3. Affinity Chromatography:

- Load the supernatant onto a Ni-NTA affinity column (for His-tagged DHFR) or a Glutathione-agarose column (for GST-tagged DHFR) pre-equilibrated with the lysis buffer.
- Wash the column extensively with a wash buffer (e.g., 50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the DHFR protein using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 250 mM imidazole, pH 8.0) or reduced glutathione. [\[3\]](#)

### 2.4. Size-Exclusion Chromatography (Gel Filtration):

- For higher purity, subject the eluted DHFR to size-exclusion chromatography using a column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol). [\[5\]](#) This step removes aggregates and other protein contaminants.
- Collect the fractions containing pure DHFR and assess the purity by SDS-PAGE. The protein should appear as a single band.

### 2.5. Concentration:

- Concentrate the purified DHFR protein to a final concentration suitable for crystallization trials, typically in the range of 10-40 mg/mL, using ultrafiltration devices. [\[1\]](#)[\[4\]](#)[\[5\]](#)
- Determine the final protein concentration using a spectrophotometer by measuring the absorbance at 280 nm and applying the calculated extinction coefficient. [\[1\]](#)

## Crystallization of DHFR

Protein crystallization is the process of forming a three-dimensional, ordered lattice of protein molecules. Vapor diffusion is the most common technique used for crystallizing proteins like DHFR. This involves equilibrating a drop containing the protein and a precipitant solution against a larger reservoir of the precipitant solution. [\[2\]](#)

## Crystallization Methods

- Hanging-Drop Vapor Diffusion: A drop containing a mixture of the protein and reservoir solution is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir well.[1][4]
- Sitting-Drop Vapor Diffusion: The drop is placed on a pedestal within the well, and the well is sealed.[2][6]

## Screening for Crystallization Conditions

Initial crystallization screening is typically performed using commercially available sparse matrix screens that cover a wide range of precipitants, pH values, and additives.[7] Once initial "hits" (conditions that produce crystals or promising precipitates) are identified, these conditions are optimized to obtain diffraction-quality crystals.

## Experimental Protocol: DHFR Crystallization by Vapor Diffusion

- Plate Setup: Use 24-well or 96-well crystallization plates. For hanging-drop, apply a thin layer of vacuum grease to the rim of the reservoir wells.
- Reservoir Preparation: Pipette the reservoir solution into the wells.
- Drop Preparation:
  - For hanging-drop: On a siliconized coverslip, mix a small volume (e.g., 1-2  $\mu$ L) of the concentrated DHFR protein solution with an equal volume of the reservoir solution.
  - For sitting-drop: Pipette the protein and reservoir solution mixture onto the sitting-drop post.
- Sealing: Invert the coverslip and place it over the reservoir (hanging-drop) or seal the plate with clear tape (sitting-drop).
- Incubation: Incubate the plates at a constant temperature, typically 4°C or 20°C.

- Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

## Data Presentation: DHFR Crystallization Conditions

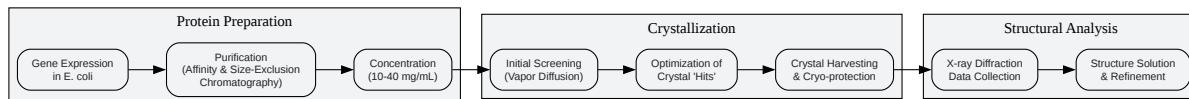
The following tables summarize quantitative data from successful DHFR crystallization experiments reported in the literature.

DHFR Source	Protein Conc. (mg/mL)	Precipitant	Buffer	pH	Temperature (°C)	Method	Reference
E. coli			100 mM				
R67 (tandem variant)	15	55% MPD	Sodium Phosphate	7.2	Not Specified	Hanging-drop	[4]
Bacteriophage T4	Not Specified	2.8 M NaCl, 120 mM (NH4)2HPO4	100 mM Tris	8.2	22.85	Hanging-drop	[1]
Streptococcus pneumoniae (Sp9 mutant)	Not Specified	1 M LiCl, 20% PEG 6000	0.1 M Na Citrate	4.0	Not Specified	Not Specified	[3]
Streptococcus pneumoniae (Sp9 mutant)	Not Specified	1 M Li2SO4, 0.01 M NiCl2	0.1 M Tris	8.5	Not Specified	Not Specified	[3]
E. coli (M20-closed)	40	18% (w/v) PEG 400, 100 mM CaCl2	20 mM Imidazole	6.0	4	Hanging-drop	[5]

MPD: 2-Methyl-2,4-pentanediol; PEG: Polyethylene glycol

## Visualization of Experimental Workflow

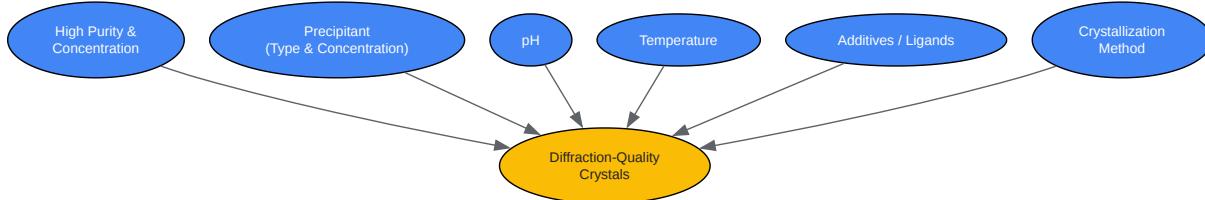
### DHFR Crystallization Workflow



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Caption: Workflow for DHFR protein crystallization.

## Logical Relationship of Crystallization Parameters



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Caption: Key parameters influencing DHFR crystallization.

## Troubleshooting and Optimization

Obtaining diffraction-quality crystals often requires optimization of the initial hit conditions.<sup>[8]</sup> Common strategies include:

- Varying Precipitant and Protein Concentration: Fine-tuning the concentrations of both the precipitant and the protein can move the drop from a region of precipitation to a region of nucleation and crystal growth.<sup>[8]</sup>
- pH Screening: Systematically varying the pH of the buffer can significantly impact crystal formation.

- Temperature Variation: Screening at different temperatures can alter the kinetics of crystallization.
- Additives: The addition of small molecules, salts, or detergents can sometimes improve crystal quality.
- Seeding: Introducing microcrystals from a previous experiment (microseeding) or from a similar protein (streak seeding) can promote nucleation.
- In Situ Proteolysis: Limited proteolysis of the protein immediately before setting up crystallization drops can sometimes remove flexible regions and promote crystallization.[\[4\]](#)

## Conclusion

The crystallization of DHFR is a critical step in the structure-based design of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully express, purify, and crystallize DHFR for structural studies. While the provided conditions have proven successful, it is important to remember that protein crystallization is highly dependent on the specific construct and purity of the protein, and empirical screening and optimization are often necessary to achieve high-quality crystals.

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